molecular formula C20H19Cl2NO2 B104223 Oxaziclomefone CAS No. 153197-14-9

Oxaziclomefone

Cat. No. B104223
M. Wt: 376.3 g/mol
InChI Key: FCOHEOSCARXMMS-UHFFFAOYSA-N
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Description

Oxaziclomefone (OAC) is a novel herbicide that has been shown to inhibit cell expansion in various plant species, particularly in the roots and cell cultures of gramineous monocots. It operates without affecting turgor pressure or wall acidification, suggesting that its primary mode of action is through altering wall extensibility rather than influencing the osmotic potential or water transport across cell membranes . OAC's specificity in inhibiting cell expansion without affecting cell division or the biochemical processes related to wall extension makes it a unique tool for studying cell wall physiology and herbicide action .

Synthesis Analysis

While the synthesis of oxaziclomefone is not directly detailed in the provided papers, the chemical structure of oxaziclomefone suggests that it may be synthesized through pathways similar to those used for other oxazine derivatives. Oxazines are a class of heterocycles that have garnered interest due to their biological activities and can be synthesized through various methods, including one-pot approaches in green reaction mediums . Although oxaziclomefone's synthesis is not explicitly described, it is likely that it involves the formation of the oxazine ring, possibly through a cyclization reaction involving a dichlorophenyl precursor and a methyl ethyl ketone derivative.

Molecular Structure Analysis

Oxaziclomefone's molecular structure includes an oxazine ring, which is a six-membered heterocycle containing one oxygen and one nitrogen atom. The presence of the 3,5-dichlorophenyl group and a phenyl group attached to the oxazine ring indicates that the molecule has significant aromatic character, which could influence its interaction with plant cell walls . The molecular structure of oxaziclomefone is likely crucial for its herbicidal activity, as the arrangement of functional groups and the overall three-dimensional shape of the molecule determine its ability to interact with specific biological targets within plant cells.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving oxaziclomefone, but they do discuss its effects on biochemical processes within plant cells. Oxaziclomefone does not affect the synthesis or post-synthetic modification of major architectural wall components, nor does it influence the redox environment of the apoplast . This indicates that oxaziclomefone's herbicidal action does not involve direct chemical reactions with cell wall polysaccharides or oxidative processes. Instead, its mode of action is likely due to a more subtle interaction with the cell wall that leads to decreased wall extensibility.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxaziclomefone are not explicitly discussed in the provided papers. However, based on its molecular structure, oxaziclomefone is likely to be a relatively stable compound with moderate solubility in water, given its aromatic character and the presence of polar functional groups. Its stability and solubility would be important for its function as a systemic herbicide, allowing it to be absorbed and transported within plant tissues to exert its herbicidal effects . The specific physical and chemical properties of oxaziclomefone would be critical for its application as a herbicide, influencing its efficacy, persistence in the environment, and safety profile.

Case Studies and Applications

Oxaziclomefone has been tested in various plant species, including maize, spinach, and rose, with varying degrees of effectiveness . In maize cell cultures, it has been shown to inhibit cell expansion without affecting cell division or osmotic potential . Additionally, oxaziclomefone has been evaluated in the field for weed control in direct seeding fields of paddy rice, where it effectively controlled annual grassy weeds and sedges without impacting broad-leaved weeds . These case studies demonstrate the potential of oxaziclomefone as a selective herbicide with a novel mode of action, offering a new tool for weed management in agricultural settings.

Scientific Research Applications

Herbicidal Applications in Agriculture

  • Oxaziclomefone is recognized as an effective herbicide, particularly in agricultural settings. A study highlighted its efficacy in controlling annual grassy weeds in direct seeding fields of paddy rice. It was found that 30% oxaziclomefone SC could control weeds like Leptochloa chinensis and Echinochloa crusgalli effectively. The control against grassy weeds and sedges was over 85% and 75%-85%, respectively, though it was less effective against broad-leaved weeds (Zhong Guo-hua, 2011).

Effects on Plant Cell Expansion

  • Oxaziclomefone has been studied for its impact on plant cell growth, particularly in maize cell cultures. It inhibits cell expansion without affecting turgor pressure or wall acidification, suggesting changes in wall extensibility as the primary mechanism. This herbicide doesn't influence major biochemical processes related to wall extension, making it a valuable tool for studying primary cell wall physiology (N. O'Looney & S. Fry, 2005).

Environmental Persistence and Safety

  • The environmental impact and safety of oxaziclomefone have been examined. Studies on its dissipation in soil, water, and rice plants indicate that it has mean half-lives of 11.3 days in water, 37 days in soil, and 4.4 days in rice plants. At harvest, its residue levels in soil, straw, rice hull, and husked rice were below the maximum residue level set by Japan and Korea, suggesting safe application in rice fields under recommended conditions (Hongwu Liang et al., 2011).

Safety And Hazards

Oxaziclomefone is very toxic to aquatic life with long-lasting effects . It may cause damage to organs (liver, kidneys) through prolonged or repeated exposure . It is advised to avoid release to the environment, avoid breathing dust, and avoid contact with skin, eyes, and clothing .

Future Directions

Oxaziclomefone has low mobility in different soils and is not easily leached, posing a low potential threat of contaminating surface water and groundwater . This suggests that future research could focus on further understanding its environmental impact and exploring its use in different agricultural contexts.

properties

IUPAC Name

3-[2-(3,5-dichlorophenyl)propan-2-yl]-6-methyl-5-phenyl-2H-1,3-oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NO2/c1-13-18(14-7-5-4-6-8-14)19(24)23(12-25-13)20(2,3)15-9-16(21)11-17(22)10-15/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOHEOSCARXMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(CO1)C(C)(C)C2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057983
Record name Oxaziclomefone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxaziclomefone

CAS RN

153197-14-9
Record name Oxaziclomefone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153197-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxaziclomefone [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxaziclomefone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-1,3-Oxazin-4-one, 3-[1-(3,5-dichlorophenyl)-1-methylethyl]-2,3-dihydro-6-methyl-5-phenyl
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.056
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Record name OXAZICLOMEFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O05VST8NA
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Then, a mixture of 5-phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one (0.65 g) and N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine (0.65 g) said above was refluxed at 150° C. for 30 minutes for reaction. The reaction mixture was subjected to recrystallization from a mixed solvent of hexane and ethyl acetate to obtain the captioned compound (0.90 g).
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethylamine
Quantity
0.65 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-phenyl-2,2,6-trimethyl-2H,4H-1,3-dioxin-4-one (0.65 g) and N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethyl amine (compound of Example 4) (0.65 g) was heated at 150° C. for 30 minutes for reaction. The reaction mixture was recrystallized from a mixed solvent composed of hexane and ethyl acetate to obtain the captioned compound (0.90 g).
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
N-methylene-1-methyl-1-(3,5-dichlorophenyl)ethyl amine
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
329
Citations
N O'Looney, SC Fry - New phytologist, 2005 - Wiley Online Library
• Oxaziclomefone [OAC; IUPAC name 3‐(1‐(3,5‐dichlorophenyl)‐1‐methylethyl)‐3,4‐dihydro‐6‐methyl‐5‐phenyl‐2H‐1,3‐oxazin‐4‐one] is a new herbicide that inhibits cell expansion …
Number of citations: 11 nph.onlinelibrary.wiley.com
H Liang, L Li, R Ji, D Qin, F Liu - Bulletin of environmental contamination …, 2011 - Springer
… oxaziclomefone decreased by 90% within a week of application to the paddy water. To our knowledge, neither analysis of oxaziclomefone … no residue limit for oxaziclomefone in China, …
Number of citations: 5 link.springer.com
N O'LOONEY, SC Fry - Annals of botany, 2005 - academic.oup.com
• Background and Aims Oxaziclomefone (OAC), a new herbicide, inhibits cell expansion, especially in roots and cell-cultures of gramineous monocots. OAC does not affect turgor in …
Number of citations: 13 academic.oup.com
X Shi, C Bian, W Zhang, Z Dong, Y Li, B Li - Microchemical Journal, 2022 - Elsevier
… Oxaziclomefone is an organic heterocyclic herbicide widely … for the detection of oxaziclomefone residues in paddy field … The method showed excellent linearity between oxaziclomefone …
Number of citations: 5 www.sciencedirect.com
P Johnen, S Zimmermann, M Betz… - Pest Management …, 2022 - Wiley Online Library
… of oxaziclomefone has remained elusive 35, 36 and it is therefore classified in the HRAC class 0. Here, we present data on oxaziclomefone … of assays identifies oxaziclomefone as a FAT …
Number of citations: 4 onlinelibrary.wiley.com
K Kawata, T Asada, A Tanabe… - Bulletin of …, 2005 - search.ebscohost.com
… Thirty-five grams of clomeprop and 6 g of oxaziclomefone were applied to the paddy field on … /L for clomeprop and 1200 pg/L for oxaziclomefone. Samples were also collected from the …
Number of citations: 9 search.ebscohost.com
X Shi, W Zhang, C Bian, B Li - Bulletin of Environmental Contamination …, 2022 - Springer
… Oxaziclomefone is an organic heterocyclic herbicide which has … of oxaziclomefone in four Chinese agricultural soils. All the four soils show high adsorption capacity for oxaziclomefone, …
Number of citations: 3 link.springer.com
SK Miller, KE Pallett, DJ Cole - … Weeds, 2001, Volume 1 and Volume …, 2001 - cabdirect.org
Abstract: Oxaziclomefone is a new grass herbicide, offering … the mode of action of oxaziclomefone can be distinguished from … However, initial studies have shown oxaziclomefone not to …
Number of citations: 8 www.cabdirect.org
H Suzuki, K Jikihara, M Sonoda… - Journal of Pesticide …, 2003 - jstage.jst.go.jp
… は じ め に オキサジクロメホン (Oxaziclomefone,Fig.2:la)は三菱 油化(株)(現… Residual efflcacy of oxaziclomefone and other herbi― cides against Ec乃 … Ecotoxicology of oxaziclomefone …
Number of citations: 7 www.jstage.jst.go.jp
JS Lim, SH Lim, DS Kim - THE 4th TROPICAL WEED SCIENCE …, 2013 - researchgate.net
… Six early post-emergence herbicides such as mefenacet, pretilachlor, fentrazamide, cafenstrole, oxadiargyl, and oxaziclomefone at a range of their doses were directly treated to the …
Number of citations: 3 www.researchgate.net

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